![molecular formula C22H29FN4O2 B1682718 (8S)-5-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-8-hydroxy-1-methyl-7,8-dihydro-6H-pyrrolo[3,2-c]azepin-4-one CAS No. 191592-36-6](/img/structure/B1682718.png)
(8S)-5-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-8-hydroxy-1-methyl-7,8-dihydro-6H-pyrrolo[3,2-c]azepin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound has shown significant inhibitory effects on platelet aggregation induced by serotonin in combination with collagen and adenosine diphosphate in canine or human platelet-rich plasma . It has also demonstrated efficacy in reducing mortality rates in mouse models of acute pulmonary thromboembolytic death induced by collagen and serotonin .
Preparation Methods
The synthesis of SUN-C5174 involves the preparation of 5-aminoalkyl-substituted pyrrolo[3,2-c]azepines and related compounds. The serotonin 2 receptor antagonist activity is largely determined by the nature of the substituent at the 8-position and the aminoalkyl group at the 5-position of the pyrrolo[3,2-c]azepine ring . The compound 18a, which is 5-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-8-hydroxy-1-methyl-1,4,5,6,7,8-hexahydropyrrolo[3,2-c]azepin-4-one, was recognized as having potent serotonin 2 receptor antagonist activity . The industrial production methods for SUN-C5174 are not widely documented, but it involves standard organic synthesis techniques and purification processes.
Chemical Reactions Analysis
SUN-C5174 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
SUN-C5174 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the serotonin 2 receptor and its role in various physiological processes.
Biology: It is used to investigate the effects of serotonin on platelet aggregation and other cellular processes.
Industry: It is used in the development of new drugs targeting the serotonin 2 receptor.
Mechanism of Action
SUN-C5174 exerts its effects by selectively antagonizing the serotonin 2 receptor. This receptor is a G-protein coupled receptor that, when activated by serotonin, triggers a signaling cascade involving the activation of phospholipase C and the release of calcium ions from intracellular stores . By blocking this receptor, SUN-C5174 inhibits the downstream effects of serotonin, including platelet aggregation and vasoconstriction .
Comparison with Similar Compounds
SUN-C5174 is unique in its high selectivity and potency as a serotonin 2 receptor antagonist. Similar compounds include:
Ketanserin: Another serotonin 2 receptor antagonist, but with additional alpha-adrenergic blocking activity.
Ritanserin: A serotonin 2 receptor antagonist with a broader spectrum of activity against other serotonin receptors.
Mianserin: A tetracyclic antidepressant with serotonin 2 receptor antagonist activity, but also affects other neurotransmitter systems.
SUN-C5174 stands out due to its high selectivity for the serotonin 2 receptor and its potent inhibitory effects on platelet aggregation .
Properties
CAS No. |
191592-36-6 |
|---|---|
Molecular Formula |
C22H29FN4O2 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(8S)-5-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-8-hydroxy-1-methyl-7,8-dihydro-6H-pyrrolo[3,2-c]azepin-4-one |
InChI |
InChI=1S/C22H29FN4O2/c1-24-11-7-19-21(24)20(28)8-12-27(22(19)29)10-2-9-25-13-15-26(16-14-25)18-5-3-17(23)4-6-18/h3-7,11,20,28H,2,8-10,12-16H2,1H3/t20-/m0/s1 |
InChI Key |
KBZUFSZQLVRGPR-FQEVSTJZSA-N |
SMILES |
CN1C=CC2=C1C(CCN(C2=O)CCCN3CCN(CC3)C4=CC=C(C=C4)F)O |
Isomeric SMILES |
CN1C=CC2=C1[C@H](CCN(C2=O)CCCN3CCN(CC3)C4=CC=C(C=C4)F)O |
Canonical SMILES |
CN1C=CC2=C1C(CCN(C2=O)CCCN3CCN(CC3)C4=CC=C(C=C4)F)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SUN-C5174; SUNC-5174. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


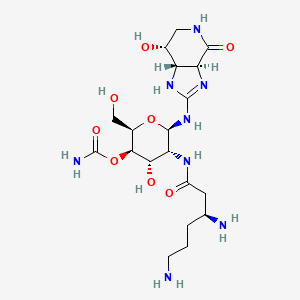
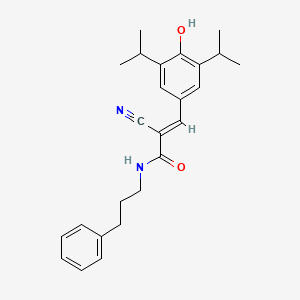


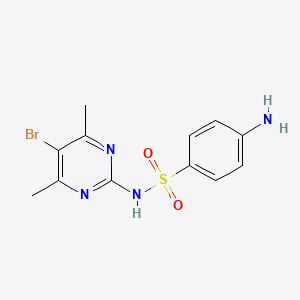
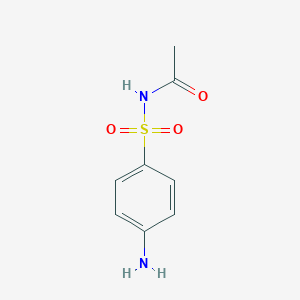
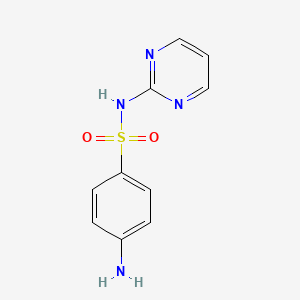
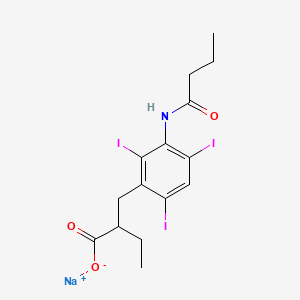
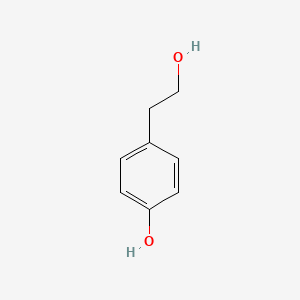
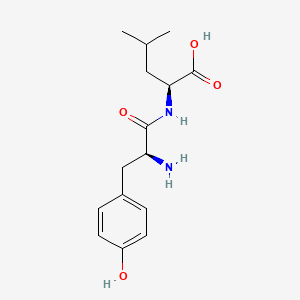
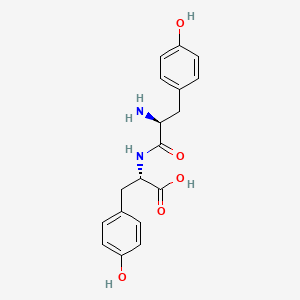
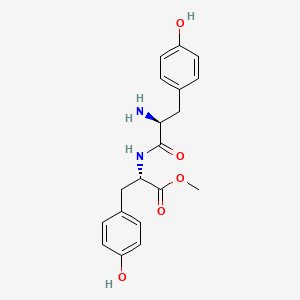
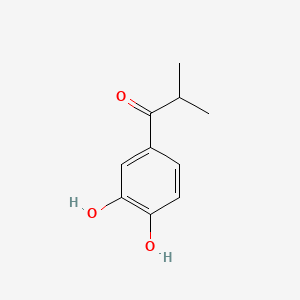
![N-[2-[4-[[3-(tert-butylamino)pyridin-2-yl]-ethylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide](/img/structure/B1682658.png)
